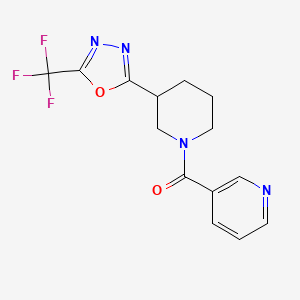

Pyridin-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

pyridin-3-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O2/c15-14(16,17)13-20-19-11(23-13)10-4-2-6-21(8-10)12(22)9-3-1-5-18-7-9/h1,3,5,7,10H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDUOFXYWUVXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=CC=C2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Pyridin-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring linked to a piperidine moiety and an oxadiazole group, specifically a trifluoromethyl-substituted 1,3,4-oxadiazole. The general structure can be represented as follows:

Synthesis Overview

The synthesis involves several steps, typically starting from readily available precursors. Key reactions include:

- Formation of the Oxadiazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate acid chlorides.

- Trifluoromethylation : The introduction of the trifluoromethyl group can be performed using trifluoromethylating agents.

- Piperidine Ring Formation : The piperidine moiety is integrated via nucleophilic substitution reactions.

Antimicrobial Activity

Compounds containing oxadiazole and pyridine moieties have been reported to exhibit significant antimicrobial properties. A study demonstrated that derivatives with oxadiazole structures showed promising antibacterial activities against various strains of bacteria, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for several synthesized derivatives were found to be below 50 µg/mL, indicating strong antibacterial potential .

Anticancer Properties

Research indicates that pyridine-based compounds often display anticancer activity. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, one study reported IC50 values ranging from 0.25 to 0.5 µM for certain derivatives against MCF7 (breast cancer) cells .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It may act as an allosteric modulator for various receptors involved in signaling pathways related to cancer and infection.

Case Study 1: Antibacterial Activity

A recent study synthesized several oxadiazole-containing compounds and evaluated their antibacterial efficacy. Among the tested compounds, one derivative demonstrated an MIC of 25 µg/mL against Staphylococcus aureus, showcasing its potential as a lead candidate for further development .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a derivative of the compound was tested against several cancer cell lines. The results indicated that it induced apoptosis in treated cells with an IC50 value of 0.35 µM against A549 lung cancer cells, suggesting significant therapeutic potential .

Data Tables

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Substituents on Oxadiazole | Core Rings | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| Pyridin-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (Target) | C₁₄H₁₂F₃N₅O₂* | CF₃ | Pyridine + Piperidine | 339.27 g/mol† | High metabolic stability due to CF₃; balanced lipophilicity. |

| 3'-(5-Methyl-1,3,4-oxadiazol-2-yl)[1,1'-biphenyl]-3-ylmethanone | C₂₁H₂₁N₃O₂ | CH₃ | Biphenyl + Piperidine | 347.41 g/mol | Increased lipophilicity from biphenyl; methyl group reduces metabolic stability vs. CF₃. |

| (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone | C₁₇H₁₇FN₂O₃S | Sulfonyl (SO₂) | Pyridine + Piperidine | 348.4 g/mol | Polar sulfonyl group enhances solubility; fluorophenyl improves target specificity. |

| Zelicapavir (WHO-INN C194H282N44O51S4) | C₂₇H₂₂F₃N₇O₃ | CF₃ on pyridine | Benzodiazepinone + Oxadiazole | 561.51 g/mol | Morpholine and benzodiazepinone core enhance CNS penetration; CF₃ on pyridine modulates electronic effects. |

| Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | C₁₅H₁₄N₆O₂S | Thiophene | Pyrazine + Piperidine | 342.37 g/mol | Thiophene’s electron-rich nature favors π-π interactions; lower metabolic stability vs. CF₃ analogs. |

*Estimated formula based on structural analysis; †Calculated molecular weight.

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups

- The trifluoromethyl (CF₃) group on the oxadiazole in the target compound enhances metabolic stability by resisting oxidative degradation, a common issue with methyl or thiophene substituents .

- Methyl (CH₃) in the biphenyl analog increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) but reduces enzymatic stability.

Core Modifications

- Sulfonyl groups (e.g., ) significantly increase polarity, making the compound more suitable for aqueous environments but less membrane-permeable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.